5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one
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Overview
Description
5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.292. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Techniques
Research on compounds structurally related to "5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one" demonstrates innovative synthetic routes for creating complex molecules. For example, Shestopalov et al. (2002) and (2003) describe one-step synthesis techniques for producing substituted piperidine derivatives through electrochemical and chemical reactions, highlighting the efficiency and yield improvements these methods offer over traditional synthesis approaches (Shestopalov et al., 2002); (Shestopalov et al., 2003).
Potential Therapeutic Applications
Several studies focus on the structure-activity relationships of pyrazole derivatives, indicating their potential as therapeutic agents. Lan et al. (1999) discuss the design of pyrazole derivatives as cannabinoid receptor antagonists, suggesting their utility in exploring cannabinoid receptor functions and possibly treating related disorders (Lan et al., 1999). Another example includes the work by Jeankumar et al. (2013), who designed and synthesized thiazole-aminopiperidine hybrid analogues as inhibitors for Mycobacterium tuberculosis GyrB, demonstrating their potential in addressing tuberculosis (Jeankumar et al., 2013).
Advanced Material Science Applications
The structure and electronic properties of related compounds also have implications for material science. Palion-Gazda et al. (2019) investigated derivatives with electron-donating amino groups, focusing on their thermal, redox, and optical properties, which are crucial for developing new materials with specific electronic and optical functionalities (Palion-Gazda et al., 2019).
Mechanism of Action
Target of Action
Compounds like “5-Amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes .
Mode of Action
The compound may interact with its target by binding to a specific site, altering the target’s structure or function. This can lead to changes in the biological processes the target is involved in .
Biochemical Pathways
The compound could affect various biochemical pathways. For instance, it might inhibit or enhance certain reactions, leading to changes in the production of specific molecules or the activation of certain genes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated from the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell behavior to alterations in the levels of certain molecules in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
5-amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7(2)15-9(5-6-13-15)11-8(12)3-4-10(16)14-11/h5-8,11H,3-4,12H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPPYRWXPJTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.